An In-depth Technical Guide to (R)-methyl morpholine-3-carboxylate hydrochloride
An In-depth Technical Guide to (R)-methyl morpholine-3-carboxylate hydrochloride
This guide provides a comprehensive technical overview of (R)-methyl morpholine-3-carboxylate hydrochloride, a chiral building block of increasing significance in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, and its emerging role in novel therapeutic modalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Core Chemical Identity
(R)-methyl morpholine-3-carboxylate hydrochloride is a heterocyclic compound featuring a morpholine ring with a methyl carboxylate group at the 3-position.[1] The stereochemistry at this chiral center is designated as (R), a feature critical to its specific interactions in biological systems.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.
Structural and Molecular Information
The fundamental identifiers for this compound are crucial for accurate sourcing, analysis, and regulatory documentation.
| Identifier | Value | Source |
| CAS Number | 1187929-55-0 | [1] |
| Molecular Formula | C₆H₁₂ClNO₃ | [1] |
| Molecular Weight | 181.62 g/mol | [1][2] |
| IUPAC Name | methyl (3R)-morpholine-3-carboxylate;hydrochloride | [1] |
| InChI | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | [1] |
| InChIKey | NSWULSIFJKMWPM-NUBCRITNSA-N | [1] |
| Canonical SMILES | COC(=O)[C@H]1COCCN1.Cl | [1] |
Physicochemical and Safety Profile
Understanding the physical properties and safety requirements is paramount for the effective and safe application of (R)-methyl morpholine-3-carboxylate hydrochloride in a laboratory setting.
Physical Properties
While some physical properties are not extensively documented in publicly available literature, typical characteristics for similar compounds and available data are summarized below.
| Property | Value / Description | Notes |
| Appearance | Likely a white to off-white solid. | Based on typical appearance of similar morpholine derivatives.[1] |
| Melting Point | Not available. | - |
| Boiling Point | ~202.2 ± 30.0 °C at 760 mmHg | This is an estimated value for the free base form, not the hydrochloride salt.[1] |
| Solubility | Variable depending on the solvent. | Specific solubility data is not provided in the literature.[1] |
Safety and Handling
(R)-methyl morpholine-3-carboxylate hydrochloride is classified with specific hazards that necessitate careful handling to ensure personnel safety.
-
Hazard Statements :
-
Precautionary Measures :
Synthesis and Manufacturing
While a specific, detailed industrial synthesis for (R)-methyl morpholine-3-carboxylate hydrochloride is not widely published, a plausible and chemically sound synthetic route can be devised based on established methodologies for creating chiral morpholine derivatives. The following represents a logical, multi-step approach starting from a readily available chiral precursor.
Conceptual Synthetic Pathway
The proposed synthesis leverages the principles of asymmetric synthesis, where the chiral center is established early and carried through the reaction sequence. A key strategy involves the cyclization of a chiral N-substituted-β-amino alcohol.
Caption: Conceptual synthetic pathway for (R)-methyl morpholine-3-carboxylate hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general synthetic strategies for chiral morpholines and should be optimized for specific laboratory conditions.
Step 1: N-Alkylation of D-Serine methyl ester
-
Suspend D-Serine methyl ester hydrochloride (1 eq.) and sodium carbonate (2.5 eq.) in acetonitrile.
-
Add allyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude N-allyl-D-serine methyl ester.
Causality: This step introduces the allyl group, which will later be removed, acting as a protecting group for the nitrogen.
Step 2: Reduction of the Ester
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2 eq.) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the crude N-allyl-D-serine methyl ester in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Concentrate the combined organic layers to yield N-allyl-D-serinol.
Causality: The ester is reduced to a primary alcohol, which is necessary for the subsequent cyclization step.
Step 3: Cyclization to form the Morpholine Ring
-
To a solution of N-allyl-D-serinol (1 eq.) in anhydrous DMF, add sodium hydride (2.2 eq.) portion-wise at 0 °C.
-
After stirring for 30 minutes, add 1-bromo-2-chloroethane (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to yield ((R)-4-allyl-morpholin-3-yl)methanol.
Causality: This is an intramolecular Williamson ether synthesis to form the morpholine ring.
Step 4 & 5: Oxidation, Esterification, Deprotection and Salt Formation
-
The primary alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-mediated oxidation).
-
The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).
-
The N-allyl protecting group is removed using a transition metal catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃).
-
The final free base is dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether to precipitate the desired (R)-methyl morpholine-3-carboxylate hydrochloride.
Causality: These final steps convert the alcohol to the required methyl ester, remove the protecting group, and form the stable hydrochloride salt.
Applications in Drug Discovery and Development
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The chiral nature of (R)-methyl morpholine-3-carboxylate hydrochloride makes it a valuable building block for creating stereospecific molecules, which is critical for optimizing drug efficacy and reducing off-target effects.
Role as a Building Block in PROTACs
One of the most exciting applications for this compound is in the field of Targeted Protein Degradation , specifically in the design of Proteolysis-Targeting Chimeras (PROTACs) .
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3][4] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]
(R)-methyl morpholine-3-carboxylate hydrochloride can be incorporated into the linker or as part of the POI/E3 ligase ligand. Its defined stereochemistry can provide conformational rigidity to the linker, which is crucial for establishing a productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.
Caption: Role of (R)-methyl morpholine-3-carboxylate in a PROTAC structure.
Quality Control and Analytical Methods
Ensuring the purity and stereochemical integrity of (R)-methyl morpholine-3-carboxylate hydrochloride is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Exemplary Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H is a common starting point for separating chiral amines and esters.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Validation: The method should be validated by running a racemic sample to confirm the separation of the (R) and (S) enantiomers.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. Spectral data for the related hydrochloride salt of morpholine-3-carboxylic acid and the (S)-enantiomer hydrochloride are available and can be used for comparison.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Conclusion
(R)-methyl morpholine-3-carboxylate hydrochloride is a valuable and versatile chiral building block for modern drug discovery. Its defined stereochemistry and the privileged nature of the morpholine scaffold make it particularly suitable for the synthesis of complex, biologically active molecules, including the innovative class of targeted protein degraders known as PROTACs. A thorough understanding of its properties, synthesis, and analysis is essential for its effective application in the development of next-generation therapeutics.
References
-
Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Proteolysis-targeting chimeras (PROTACs) are shown schematically... | Download Scientific Diagram. (n.d.). Retrieved January 7, 2026, from [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). Pharmaceuticals, 16(7), 939. [Link]
-
PROTAC: targeted drug strategy. Principles and limitations*. (2022). Acta Naturae, 14(4), 4-15. [Link]
Sources
- 1. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]
- 2. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azalesov.com [azalesov.com]
